molecular formula C12H11ClO B7884621 1-(2-Chloronaphthalen-1-yl)ethanol CAS No. 63310-02-1

1-(2-Chloronaphthalen-1-yl)ethanol

Cat. No. B7884621
CAS RN: 63310-02-1
M. Wt: 206.67 g/mol
InChI Key: RBMUFIBFLOCDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloronaphthalen-1-yl)ethanol is a chemical compound . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

A novel process for synthesizing a similar compound, ®-1-(naphthalene-1-yl) ethylamine, has been described in a patent . The process involves taking 1-acetonaphthone as an initial raw material, performing asymmetric hydrogenation reduction to obtain (S)-1-(naphthalene-1-yl) ethanol (II), forming (S)-1-(naphthalene-1-yl) ethyl sulfonate derivative (III) and azide (IV), performing hydrogenation reduction, and obtaining high-ee-value ®-1-(naphthalene-1-yl) ethylamine (I) .


Molecular Structure Analysis

The molecular formula of 1-(2-Chloronaphthalen-1-yl)ethanol is C12H11ClO. Its molecular weight is 206.67 g/mol.

Safety and Hazards

The safety data sheet for 1-(2-Chloronaphthalen-1-yl)ethanol can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

1-(2-chloronaphthalen-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c1-8(14)12-10-5-3-2-4-9(10)6-7-11(12)13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMUFIBFLOCDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC2=CC=CC=C21)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282477, DTXSID00979424
Record name 1-(2-chloronaphthalen-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chloronaphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloronaphthalen-1-yl)ethanol

CAS RN

5471-34-1, 63310-02-1
Record name 5471-34-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chloronaphthalen-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chloronaphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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